Lactose
Overview
Description
Mechanism of Action
Target of Action
Lactose, also known as D-Glucose, 4-O-beta-D-galactopyranosyl-, is a disaccharide composed of two monosaccharides, glucose and gathis compound . It is uniquely associated with milk of almost all mammals . The primary targets of this compound in the derivatization processes are the glycosidic linkage between glucose and gathis compound, the free hydroxyl groups, the reducing group of glucose, and the carbon–carbon bonds .
Mode of Action
This compound is an additive and filler found in various products to maintain structure and consistency . It is used in pharmacy for tablets, in medicine as a nutrient, and in industry . In the colon, this compound is fermented by the microbiota and acts as a selective modulator of bacterial growth, promoting the growth of Lactobacilli and Bifidobacteria . It generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative .
Biochemical Pathways
This compound synthesis involves the integration of non-glucose precursors into the triose isomerase reaction or the pentose phosphate pathway . This process, known as mammary “hexoneogenesis,” generates hexose phosphates within mammary epithelial cells .
Pharmacokinetics
It is known that this compound is an important component in many dry dairy products and can have a large effect on the physical properties of milk powders and other dried dairy ingredients .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a nutrient and its impact on the gut microbiota. By promoting the growth of beneficial bacteria like Lactobacilli and Bifidobacteria, this compound can contribute to a healthy gut microbiome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the α-lactose crystallizes as a monohydrate, while β-lactose forms anhydrous crystals . The yield of α-lactose is 5% higher than that of β-lactose . Stable anhydrous α-lactose forms when α-lactose monohydrate crystals are heated at temperatures near 150°C in the presence of water vapor .
Biochemical Analysis
Biochemical Properties
Lactose, anhydrous, plays a significant role in various biochemical reactions. It is hydrolyzed by the enzyme lactase (β-D-galactosidase) into its constituent monosaccharides, glucose and gathis compound . This hydrolysis is crucial for the digestion and absorption of this compound in the small intestine. This compound, anhydrous, also interacts with other enzymes and proteins, such as this compound synthase, which catalyzes the formation of this compound from glucose and UDP-gathis compound . Additionally, this compound can undergo fermentation by lactic acid bacteria, producing lactic acid and other metabolites .
Cellular Effects
This compound, anhydrous, influences various cellular processes. In the small intestine, it is broken down into glucose and gathis compound, which are then absorbed into the bloodstream . This process provides a source of energy for cells. This compound, anhydrous, also affects osmotic pressure in the intestine, which can influence water absorption and bowel movements . In individuals with this compound intolerance, undigested this compound can lead to symptoms such as bloating, diarrhea, and abdominal pain due to its effects on gut microbiota and osmotic balance .
Molecular Mechanism
At the molecular level, this compound, anhydrous, exerts its effects primarily through its hydrolysis by lactase. The enzyme cleaves the β-1,4-glycosidic bond between glucose and gathis compound, facilitating their absorption . In the absence of sufficient lactase, this compound remains undigested and undergoes fermentation by colonic bacteria, producing gases and short-chain fatty acids . This fermentation process can lead to gastrointestinal symptoms in this compound-intolerant individuals .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound, anhydrous, can vary over time. It is generally stable under dry conditions but can undergo hydrolysis in the presence of moisture . Long-term studies have shown that this compound can degrade into glucose and gathis compound over time, especially under conditions of high humidity . These changes can affect its functionality in pharmaceutical formulations and other applications .
Dosage Effects in Animal Models
The effects of this compound, anhydrous, vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and provides a source of energy . At high doses, it can cause gastrointestinal disturbances, such as bloating and diarrhea, similar to those observed in this compound-intolerant humans . These effects are dose-dependent and can be influenced by the animal’s ability to produce lactase .
Metabolic Pathways
This compound, anhydrous, is involved in several metabolic pathways. It is hydrolyzed by lactase into glucose and gathis compound, which enter glycolysis and the Leloir pathway, respectively . In the Leloir pathway, gathis compound is converted into glucose-1-phosphate, which can then enter glycolysis or glycogenesis . This metabolic process is essential for the utilization of this compound as an energy source and for maintaining glucose homeostasis .
Transport and Distribution
Within cells, this compound, anhydrous, is transported and distributed primarily through facilitated diffusion and active transport mechanisms . Glucose and gathis compound, the hydrolysis products of this compound, are absorbed by enterocytes in the small intestine via specific transporters, such as SGLT1 (sodium-glucose linked transporter 1) and GLUT2 (glucose transporter 2) . These transporters play a crucial role in the efficient uptake and utilization of this compound-derived monosaccharides .
Subcellular Localization
This compound, anhydrous, and its hydrolysis products are primarily localized in the cytoplasm of enterocytes in the small intestine . The enzyme lactase is anchored to the brush border membrane of these cells, where it catalyzes the hydrolysis of this compound . This subcellular localization is essential for the efficient digestion and absorption of this compound . Additionally, glucose and gathis compound are further metabolized in the cytoplasm and mitochondria of cells, contributing to cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactose can be synthesized through the enzymatic hydrolysis of this compound-containing substrates. The enzyme β-galactosidase (lactase) catalyzes the hydrolysis of this compound into glucose and gathis compound . This reaction typically occurs at a pH of around 6.6 and involves the use of β-gathis compound dehydrogenase to oxidize β-gathis compound to galactonic acid .
Industrial Production Methods: this compound is primarily obtained from whey, a by-product of cheese production. The process involves several steps:
Ultrafiltration: Whey is filtered to remove proteins and other large molecules.
Crystallization: The filtered whey is concentrated and cooled to crystallize this compound.
Purification: The this compound crystals are separated, washed, and dried to obtain pure this compound.
Types of Reactions:
Isomerization: In alkaline solutions, this compound can isomerize to lactulose.
Hydrogenation: this compound can be catalytically hydrogenated to form lactitol, a polyhydric alcohol.
Common Reagents and Conditions:
Hydrolysis: Enzyme lactase, pH 6.6.
Isomerization: Alkaline conditions.
Hydrogenation: Catalysts such as nickel under hydrogen gas.
Major Products:
Hydrolysis: Glucose and gathis compound.
Isomerization: Lactulose.
Hydrogenation: Lactitol.
Scientific Research Applications
Lactose has numerous applications in scientific research and industry:
Comparison with Similar Compounds
- Maltose
- Sucrose
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-DCSYEGIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023193, DTXSID5058723 | |
Record name | Lactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | beta-D-Lactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | beta-D-Lactose | |
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CAS No. |
5965-66-2, 63-42-3 | |
Record name | β-Lactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5965-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-D-Lactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | beta-D-Lactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-O-β-D-galactopyranosyl-β-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .BETA.-LACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Q3A43E0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | beta-Lactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lactose and how is it broken down in the human body?
A1: this compound is a disaccharide sugar primarily found in milk and dairy products. It consists of two simple sugar units: glucose and gathis compound, linked together. [] The enzyme responsible for breaking down this compound is called lactase, which is located on the surface of cells lining the small intestine. [, ] Lactase splits this compound into glucose and gathis compound, allowing these simpler sugars to be absorbed into the bloodstream and used for energy. []
Q2: What is this compound intolerance and what causes it?
A2: this compound intolerance occurs when the small intestine does not produce enough lactase to digest this compound efficiently. [, ] This results in undigested this compound passing into the large intestine, where it is fermented by bacteria, leading to the production of gases like hydrogen and methane, and causing symptoms such as bloating, gas, diarrhea, and abdominal discomfort. [, , ]
Q3: How common is this compound intolerance and does its prevalence vary across different populations?
A3: this compound intolerance is a common condition, affecting approximately 65% of the global adult population. [] The prevalence of lactase persistence, the ability to digest this compound efficiently throughout adulthood, varies significantly across different geographic regions and ethnic groups. [] For instance, lactase persistence is most common in populations with a long history of dairy farming, such as those in Northern Europe. [, ] In contrast, this compound intolerance is highly prevalent in many Asian, African, and Hispanic populations. [, ]
Q4: How is this compound intolerance diagnosed?
A4: The gold standard for diagnosing this compound malabsorption, the underlying cause of this compound intolerance, is the hydrogen breath test (HBT). [, ] This test involves ingesting a this compound solution and measuring the levels of hydrogen in the breath at regular intervals. [, , ] An increase in breath hydrogen levels indicates that this compound is not being properly absorbed and is being fermented by bacteria in the colon. [, , ]
Q5: Can this compound intolerance be treated?
A6: While there is no cure for this compound intolerance, symptoms can be managed effectively through dietary modifications, such as reducing this compound intake or using lactase enzyme supplements. [, ]
Q6: How can this compound content be reduced or eliminated in milk and dairy products?
A7: There are two primary methods for reducing or removing this compound from milk and dairy products: enzymatic hydrolysis and chromatographic separation. [, ] Enzymatic hydrolysis involves using the enzyme lactase to break down this compound into glucose and gathis compound, making the products easier to digest for individuals with this compound intolerance. [, , ] Chromatographic separation, on the other hand, physically removes this compound from milk, resulting in a this compound-free product with a taste and texture very similar to regular milk. [, ]
Q7: What is the role of this compound in the production of fermented dairy products like yogurt?
A8: In yogurt production, this compound serves as the primary sugar source for starter cultures, such as Streptococcus thermophilus and Lactobacillus species. [, , ] These bacteria ferment this compound, producing lactic acid, which contributes to the characteristic tart flavor and texture of yogurt. [, , ] The breakdown of this compound during fermentation and the presence of bacterial lactase in yogurt may contribute to its better digestibility compared to milk for individuals with this compound intolerance. [, ]
Q8: How does this compound affect the browning of cheese during storage?
A9: The browning of cheese during storage can be influenced by the this compound utilization of lactic acid bacteria present in the cheese. [] Incomplete fermentation of this compound, particularly by certain strains of Streptococcus thermophilus, can lead to the accumulation of gathis compound in the cheese. [] This gathis compound can then participate in Maillard reactions with amino acids, contributing to the browning of the cheese over time. []
Q9: Can this compound be used to produce biofuels?
A10: Yes, this compound can be used as a substrate for the production of bioethanol, a renewable biofuel. [] Yeasts such as Kluyveromyces fragilis and Saccharomyces cerevisiae can ferment this compound, converting it into ethanol. [] Whey, a byproduct of cheese production that is rich in this compound, is a promising low-cost feedstock for bioethanol production. [, ]
Q10: How are beta-galacto-oligosaccharides (β-GalOS) produced and what are their health benefits?
A11: β-GalOS are prebiotic carbohydrates naturally present in small amounts in human milk and commercially produced from this compound using the enzyme β-galactosidase. [, ] They are non-digestible by human enzymes but can be fermented by beneficial bacteria in the colon, acting as prebiotics and promoting gut health. [, ] β-GalOS have been linked to several health benefits, including improved digestion, enhanced mineral absorption, and immune modulation. [, ]
Q11: What is the molecular structure of this compound?
A11: this compound (C12H22O11) is a disaccharide sugar comprised of a glucose molecule and a gathis compound molecule linked by a β-1,4-glycosidic bond.
Q12: How is this compound utilized in molecular biology and genetic research?
A13: this compound is commonly used as a selectable marker and inducer in molecular biology and genetic engineering. The this compound operon (lac operon) in bacteria like Escherichia coli serves as a model system for studying gene regulation. [, ] The presence of this compound can induce the expression of genes within the lac operon, allowing researchers to control gene expression in bacteria. [, ]
Q13: How do this compound crystals impact the design of settling equipment in industrial processes?
A15: this compound crystals have a distinct tomahawk shape, which influences their settling behavior in industrial processes such as crystallization and separation. [] Understanding and accounting for the volume shape factor (VSF) of this compound crystals is crucial for designing efficient settling equipment. []
Q14: Can the structure of this compound be modified to alter its properties or applications?
A16: Yes, the structure of this compound can be modified through chemical or enzymatic methods to create this compound derivatives with altered functionalities. For example, this compound can be esterified or etherified to improve its solubility or used as a starting material for synthesizing other valuable compounds. []
Q15: How do different analytical methods contribute to our understanding of this compound?
A17: A variety of analytical techniques are employed to study this compound and its properties. High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying this compound in various matrices, including food products and biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the composition and structure of this compound and its derivatives. [] Other techniques like differential scanning calorimetry (DSC) provide insights into the thermal properties of this compound, such as its melting point and glass transition temperature. []
Q16: What are the future directions in this compound research?
A18: Future research on this compound is likely to focus on developing more efficient and cost-effective methods for producing this compound-free dairy products and exploring novel applications of this compound and its derivatives in food science, biotechnology, and pharmaceuticals. [] Further investigation into the role of this compound and its metabolites in human health, particularly their impact on the gut microbiome and immune system, is also warranted. []
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